molecular formula C10H12ClNO3S B14683790 Benzenesulfonyl chloride, 5-(acetylamino)-2,4-dimethyl- CAS No. 34684-43-0

Benzenesulfonyl chloride, 5-(acetylamino)-2,4-dimethyl-

Cat. No.: B14683790
CAS No.: 34684-43-0
M. Wt: 261.73 g/mol
InChI Key: CRQMIQVYEFNWRZ-UHFFFAOYSA-N
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Description

Benzenesulfonyl chloride, 5-(acetylamino)-2,4-dimethyl- is an organosulfur compound with the molecular formula C10H12ClNO3S. This compound is a derivative of benzenesulfonyl chloride, featuring additional acetylamino and dimethyl groups. It is primarily used in organic synthesis and various industrial applications due to its reactivity and functional group compatibility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction typically involves the use of chlorosulfonic acid and phosphorus oxychloride as chlorinating agents . The reaction conditions often require controlled temperatures and anhydrous environments to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of benzenesulfonyl chloride, 5-(acetylamino)-2,4-dimethyl- involves large-scale chlorosulfonation processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as distillation and recrystallization, ensures the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonyl chloride, 5-(acetylamino)-2,4-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Amines and Alcohols: Used in substitution reactions to form sulfonamides and sulfonate esters.

    Water: Used in hydrolysis reactions, typically under heated conditions.

    Chlorinating Agents: Such as chlorosulfonic acid and phosphorus oxychloride, used in the initial synthesis.

Major Products Formed

    Sulfonamides: Formed from reactions with amines.

    Sulfonate Esters: Formed from reactions with alcohols.

    Hydrochloric Acid and Benzenesulfonic Acid: Formed during hydrolysis.

Mechanism of Action

The mechanism of action of benzenesulfonyl chloride, 5-(acetylamino)-2,4-dimethyl- involves its reactivity with nucleophiles, such as amines and alcohols. The sulfonyl chloride group acts as an electrophile, facilitating the formation of sulfonamide and sulfonate ester bonds. This reactivity is harnessed in various synthetic applications, including the production of pharmaceuticals and industrial chemicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonyl chloride, 5-(acetylamino)-2,4-dimethyl- is unique due to its specific functional groups, which provide distinct reactivity and selectivity in chemical reactions. The presence of the acetylamino group enhances its utility in the synthesis of sulfa drugs and other pharmaceutical compounds .

Properties

CAS No.

34684-43-0

Molecular Formula

C10H12ClNO3S

Molecular Weight

261.73 g/mol

IUPAC Name

5-acetamido-2,4-dimethylbenzenesulfonyl chloride

InChI

InChI=1S/C10H12ClNO3S/c1-6-4-7(2)10(16(11,14)15)5-9(6)12-8(3)13/h4-5H,1-3H3,(H,12,13)

InChI Key

CRQMIQVYEFNWRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C)S(=O)(=O)Cl)C

Origin of Product

United States

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